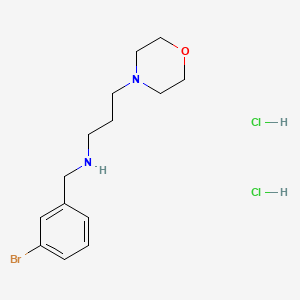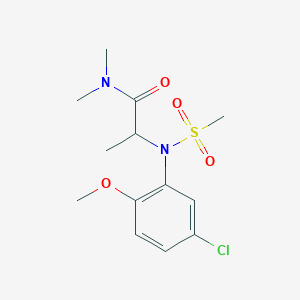
N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a chemical compound that is commonly used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) and is often used to study the effects of serotonin on the brain and body.
Wirkmechanismus
N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride works by selectively inhibiting the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can affect mood, behavior, and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the concentration of serotonin in the brain. At low concentrations, it may have little to no effect, while at high concentrations, it can lead to changes in mood, behavior, and physiological processes. It has been shown to increase serotonin levels in the brain and to have antidepressant and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in lab experiments is its selectivity for serotonin reuptake inhibition. This allows researchers to specifically manipulate serotonin levels without affecting other neurotransmitters. However, one limitation is that it may not accurately reflect the complexity of serotonin signaling in vivo, as it only targets one aspect of serotonin regulation.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of research is the development of more selective and potent serotonin reuptake inhibitors. Additionally, further studies are needed to better understand the complex interactions between serotonin and other neurotransmitters in the brain.
Synthesemethoden
The synthesis of N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves several steps. The first step is the reaction of 3-bromobenzyl chloride with morpholine to form N-(3-bromobenzyl)morpholine. This intermediate is then reacted with 3-chloropropan-1-amine to form N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine. Finally, this compound is reacted with hydrochloric acid to form the dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
N-(3-bromobenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is commonly used in scientific research to study the effects of serotonin on the brain and body. It is often used as a tool to manipulate serotonin levels in animal models and in vitro studies. It has been used to study the effects of serotonin on mood, behavior, and physiological processes such as appetite and sleep.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.2ClH/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17;;/h1,3-4,11,16H,2,5-10,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMRWUSRPKINMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC(=CC=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chlorophenyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5415020.png)
![9-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5415021.png)
![5-amino-3-[1-cyano-2-(2-furyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5415029.png)

![5-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5415041.png)
![6-tert-butyl-1-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5415047.png)
![3-[(aminocarbonyl)amino]-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}propanamide](/img/structure/B5415051.png)
![4-[(6,6-dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5415061.png)

![1-(3-methylbenzyl)-4-[3-(2-pyridinyl)benzyl]piperazine](/img/structure/B5415073.png)


